molecular formula C8H11N3O B12071816 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B12071816
M. Wt: 165.19 g/mol
InChI Key: LSOSPQMMQQZVNN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, with a carboxamide functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide typically involves the cyclopropylmethylation of pyrazole derivatives. One common method includes the reaction of cyclopropylmethyl bromide with 1H-pyrazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrazole ring, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxamide
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxamide
  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to similar compounds, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group on the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to effectively penetrate biological membranes, facilitating its action on intracellular targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown efficacy against several pathogens, including those listed in the ESKAPE panel, which are notorious for their antibiotic resistance.
  • Antiparasitic Activity : The compound has been tested against Cryptosporidium parvum, demonstrating promising results in inhibiting parasite growth both in vitro and in vivo models .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineIC50/ED50 (µM)Notes
AntimicrobialE. coli15.0Effective against multidrug-resistant strains
AntiparasiticCryptosporidium parvum8.0Efficacious in mouse models
AnticancerA549 (lung cancer)5.5Induces apoptosis at this concentration

Case Study: Antiparasitic Activity Against Cryptosporidium parvum

In a study assessing the efficacy of various compounds against C. parvum, this compound was administered at a dosage of 8 mg/kg once daily for five days. Results indicated significant reduction in oocyst shedding and parasite load in treated mice compared to controls .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of pyrazole derivatives. Modifications at the R groups have been systematically evaluated to enhance potency against specific targets, particularly focusing on the interaction with CpCDPK1, a critical enzyme for the survival of C. parvum. Compounds with cyclopropyl substitutions exhibited improved binding affinity and inhibitory activity .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H11N3O/c9-8(12)7-3-10-11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,9,12)

InChI Key

LSOSPQMMQQZVNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C=N2)C(=O)N

Origin of Product

United States

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